Petroselinamide

描述

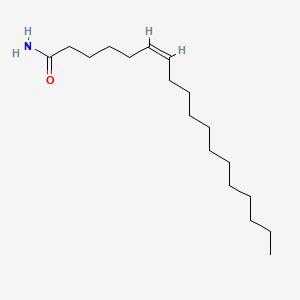

Petroselinamide is a nitrogen-containing derivative of petroselinic acid, a monounsaturated C18 fatty acid with a cis-6 double bond (Δ6-18:1). Petroselinic acid is primarily sourced from plants in the Apiaceae family, such as parsley and coriander. This compound is synthesized via the acidolysis of the urea complex of petroselinic acid, a method developed by Placek and Dollear .

属性

CAS 编号 |

24222-02-4 |

|---|---|

分子式 |

C18H35NO |

分子量 |

281.5 g/mol |

IUPAC 名称 |

(Z)-octadec-6-enamide |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H2,19,20)/b13-12- |

InChI 键 |

AWIZWICJDMFGHV-SEYXRHQNSA-N |

手性 SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)N |

规范 SMILES |

CCCCCCCCCCCC=CCCCCC(=O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

. This method involves the reaction of petroselinic acid with urea under controlled conditions to yield petroselinamide. The reaction typically requires a high-boiling antioxidant to control polymerization and ensure the purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques that prioritize yield and purity. One common method is solid-phase peptide synthesis, which allows for the routine synthesis of complex peptide sequences, including this compound . This method is scalable and can be automated, making it suitable for industrial applications.

化学反应分析

Types of Reactions

Petroselinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

科学研究应用

Petroselinamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.

作用机制

The mechanism of action of petroselinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and cellular signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The table below highlights key structural, synthetic, and functional differences between petroselinamide and analogous compounds:

Physicochemical and Application-Based Differences

Solubility and Surfactant Potential

Petroselinic acid derivatives, including this compound, exhibit low water solubility due to their C18 chain length. Dierker et al. addressed this by synthesizing internal diols and terminal alcohols via epoxidation or osmium tetroxide catalysis, enhancing hydrophilicity . In contrast, oleic acid estolides inherently possess better solubility due to ester groups, making them more suitable for lubricants without extensive modification .

Biodegradability

Both petroselinic acid estolides and oleic acid estolides demonstrate excellent biodegradability, meeting eco-friendly lubricant standards . However, this compound’s biodegradability remains unquantified in peer-reviewed studies.

Thermal Stability

Petroselinic acid’s Δ6 unsaturation may confer higher oxidative stability compared to oleic acid’s Δ9 configuration, though direct comparative data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。